molecular formula C5H8BrNO B1610671 1-(Bromomethyl)pyrrolidin-2-one CAS No. 93287-12-8

1-(Bromomethyl)pyrrolidin-2-one

Cat. No.: B1610671
CAS No.: 93287-12-8
M. Wt: 178.03 g/mol
InChI Key: OYZVJRCGFYXEMW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H8BrNO and its molecular weight is 178.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-(Bromomethyl)pyrrolidin-2-one serves as a key intermediate in the synthesis of complex nitrogen-containing heterocycles, which are foundational structures in many biologically active compounds and materials science. For instance, the bromination of pyrrolo[1,2-a]pyrazine and pyrrazolo[1,2-a]pyridine yields bromo derivatives in line with predictions based on frontier-electron density calculations, highlighting the role of this compound in facilitating selective bromination reactions (Paudler & Dunham, 1965).

Application in Polymer Science

Hyperbranched poly[bis(alkylene)pyridinium]s synthesized from brominated pyridine derivatives illustrate the utility of this compound in producing new materials. These polymers exhibit significant reactivity and structural diversity due to the electron-attractive effect of pyridinium groups on the -CH2Br end groups, underscoring the importance of this compound in developing innovative polyelectrolytes with potential applications in material science (Monmoton, Lefebvre, & Fradet, 2008).

Crystal Structure and Conformation Analysis

Studies on the conformation of 1-(2-bromophenyl)pyrrolidin-2-one reveal substantial non-planarity in solution, contrasting with related compounds. Crystal structure analyses demonstrate significant dihedral angles between phenyl and pyrrolidine rings, providing insights into the stereochemical preferences and molecular interactions of brominated pyrrolidines. This information is crucial for understanding the behavior of these compounds in various chemical reactions and designing molecules with desired properties (Fujiwara, Varley, & Veen, 1977).

Advanced Organic Synthesis

This compound is involved in the synthesis of complex organic molecules through photoinduced annulation reactions. These reactions enable the construction of pyrrolo[1,2-a]quinolines and ullazines under mild conditions, demonstrating the compound's role in facilitating innovative synthetic methodologies that avoid the use of transition metal catalysts. Such advancements are pivotal in the development of new organic synthesis strategies, potentially leading to the discovery of novel therapeutic agents and materials (Das, Ghosh, & Koenig, 2016).

Mechanism of Action

Biochemical Analysis

Properties

IUPAC Name

1-(bromomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-4-7-3-1-2-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZVJRCGFYXEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50533196
Record name 1-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93287-12-8
Record name 1-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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